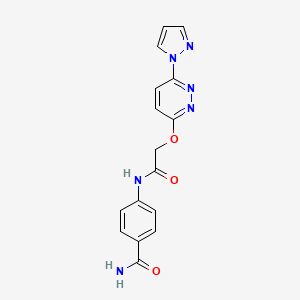![molecular formula C19H18FN3O2S B2471311 2-Cyclopropyl-1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]benzimidazole CAS No. 2379988-15-3](/img/structure/B2471311.png)
2-Cyclopropyl-1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]benzimidazole is a chemical compound that has been the subject of extensive scientific research. It is a member of the benzimidazole class of compounds and has been studied for its potential applications in the treatment of a variety of diseases. In
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]benzimidazole is not fully understood, but it is thought to work by inhibiting certain enzymes involved in the growth and spread of cancer cells. It may also work by reducing inflammation through its effects on the immune system.
Biochemical and Physiological Effects:
Studies have shown that 2-Cyclopropyl-1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]benzimidazole has a number of biochemical and physiological effects. It has been shown to inhibit the growth and spread of cancer cells in vitro and in vivo, and to reduce inflammation in a variety of conditions. It may also have other effects on the immune system and on cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Cyclopropyl-1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]benzimidazole in lab experiments is that it has been extensively studied and its properties and effects are well understood. This makes it a useful tool for investigating the mechanisms of cancer growth and inflammation. However, one limitation is that it may not be effective in all types of cancer or in all inflammatory conditions, and further research is needed to determine its potential applications in these areas.
Zukünftige Richtungen
There are many potential future directions for research on 2-Cyclopropyl-1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]benzimidazole. Some possible areas of investigation include:
1. Further studies on the mechanism of action of the compound, to better understand how it works and how it can be optimized for different applications.
2. Studies on the potential use of the compound in combination with other drugs or therapies, to determine whether it can enhance their effectiveness.
3. Investigation of the compound's potential as a treatment for other diseases, such as autoimmune disorders or infectious diseases.
4. Studies on the safety and toxicity of the compound, to determine whether it is safe for use in humans and what the potential side effects may be.
5. Development of new synthesis methods for the compound, to improve yield and purity and make it more accessible for research and potential clinical applications.
Overall, 2-Cyclopropyl-1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]benzimidazole is a promising compound with potential applications in the treatment of a variety of diseases. Further research is needed to fully understand its properties and potential, but it represents an exciting area of investigation for scientists and researchers in the field of medicine and pharmacology.
Synthesemethoden
The synthesis of 2-Cyclopropyl-1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]benzimidazole involves the reaction of 2-cyclopropylbenzimidazole with 1-(2-fluorophenyl)sulfonylazetidine. This reaction is typically carried out in the presence of a catalyst and under carefully controlled conditions to ensure the desired product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]benzimidazole has been the subject of extensive scientific research due to its potential applications in the treatment of a variety of diseases. It has been studied for its potential as an anti-cancer agent, with promising results in preclinical studies. It has also been investigated for its potential as an anti-inflammatory agent, with studies suggesting it may be effective in reducing inflammation in a variety of conditions.
Eigenschaften
IUPAC Name |
2-cyclopropyl-1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c20-15-5-1-4-8-18(15)26(24,25)22-11-14(12-22)23-17-7-3-2-6-16(17)21-19(23)13-9-10-13/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOAYWZLNFXHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)S(=O)(=O)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-1-[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate](/img/structure/B2471235.png)
![1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2471236.png)
![3-allyl-4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2471238.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2471243.png)



![2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2471248.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2471250.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2471251.png)